2-Iodo-1-methoxy-3-methylbenzene
Description
2-Iodo-1-methoxy-3-methylbenzene is a substituted aromatic compound featuring an iodine atom at the 2-position, a methoxy group at the 1-position, and a methyl group at the 3-position of the benzene ring. This configuration imparts distinct electronic and steric properties, making it relevant in synthetic organic chemistry, particularly in cross-coupling reactions and C–H functionalization.
Properties
IUPAC Name |
2-iodo-1-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZVWBYGSSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729229 | |
| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-94-1 | |
| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-methylanisole. The reaction is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom on the aromatic ring with an iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-methylbenzene derivatives.
Oxidation: Products include 2-iodo-1-methoxy-3-methylbenzoic acid or 2-iodo-1-methoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-methoxy-3-methylbenzene.
Scientific Research Applications
2-Iodo-1-methoxy-3-methylbenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-iodo-1-methoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 4-Iodo-1-methoxy-2-methylbenzene
This isomer differs in the positions of iodine (4-position), methoxy (1-position), and methyl (2-position). Such positional variation alters electronic effects:
- Electronic Effects : The methoxy group (electron-donating, +M/-I) activates the ring at ortho/para positions, while iodine (electron-withdrawing, -I) deactivates it. In the target compound (2-iodo), iodine’s -I effect may compete with methoxy’s +M effect, leading to unique regioselectivity in reactions like Suzuki-Miyaura couplings.
Substituent Analogs: 2-Iodo-1,3-dimethoxybenzene
- Electronic Profile : The presence of two methoxy groups increases electron density on the aromatic ring, enhancing activation for electrophilic substitution. This contrasts with the target compound’s single methoxy and methyl groups, which provide moderate activation.
- Crystallography : Single-crystal X-ray studies of 2-Iodo-1,3-dimethoxybenzene reveal planar geometry with bond lengths consistent with strong electron donation from methoxy groups (mean C–C bond length = 0.005 Å) .
Methyl-Substituted Analog: 2-Iodo-1,3-dimethylbenzene
- Steric vs. Electronic Influence : Replacing methoxy with methyl groups reduces electron donation, making the ring less reactive toward electrophiles. However, methyl groups introduce steric bulk, which could hinder access to the iodine substituent in cross-coupling reactions.
- Safety Data: This compound’s safety data sheet (SDS) classifies it as non-hazardous under standard conditions, though specific reactivity data are absent .
Comparative Data Table
Research Findings and Implications
- Directing Group Utility : Compounds like this compound may act as substrates in C–H functionalization, leveraging methoxy’s directing ability (as seen in N,O-bidentate systems in ). The iodine substituent could facilitate Ullmann or Buchwald-Hartwig aminations.
- Synthetic Applications : The positional isomer 4-Iodo-1-methoxy-2-methylbenzene () is a candidate for synthesizing heterocycles or pharmaceuticals due to its balanced electronic profile.
- Limitations : Steric hindrance in the target compound’s 3-methyl group may reduce efficiency in reactions requiring precise spatial alignment (e.g., enzyme-mediated catalysis).
Biological Activity
2-Iodo-1-methoxy-3-methylbenzene, also known as 2-iodo-3-methylanisole, is an organic compound with notable biological activity due to its unique structural features. This article explores its biological interactions, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzene ring substituted with an iodine atom, a methoxy group, and a methyl group. The presence of the iodine atom enhances its electrophilic properties, making it suitable for various chemical transformations and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electrophilic Aromatic Substitution : The iodine atom acts as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of reactive intermediates that interact with biomolecules.
- Halogen Bonding : The iodine atom's ability to engage in halogen bonding may influence its binding affinity to various biological targets, potentially enhancing its therapeutic effects.
Biological Interactions
Research indicates that this compound may interact with specific enzymes and receptors, leading to various biological effects. Some studies have suggested:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
- Binding Affinity : Preliminary studies suggest that the compound exhibits significant binding affinity to proteins involved in signal transduction pathways, which could be relevant for drug development .
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could act as an inhibitor, affecting the metabolism of other drugs in the system. This finding highlights its potential role in drug-drug interactions and pharmacokinetics.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated compounds similar to this compound. Results showed that halogen substitution increased the efficacy against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Iodine substitution on methoxy group | High electrophilicity due to iodine |
| 4-Iodo-1-(methoxymethyl)benzene | Iodine at para position | Different substitution pattern affects reactivity |
| 2-Bromo-1-(methoxymethyl)-3-methylbenzene | Bromine instead of iodine | Lower electrophilicity compared to iodine |
| 2-Chloro-1-(methoxymethyl)-3-methylbenzene | Chlorine substitution | Less reactive than iodine-containing compounds |
The table illustrates how the presence of different halogens affects the reactivity and potential applications of these compounds.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for various applications:
- Drug Development : Its ability to interact with biological targets suggests potential use in designing new therapeutic agents.
- Biochemical Probes : The compound may serve as a probe in biochemical assays to study enzyme activity and molecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
